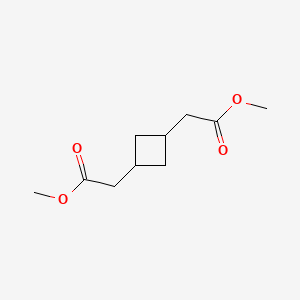

Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate

CAS No.: 32456-61-4

Cat. No.: VC18195093

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32456-61-4 |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |

| Standard InChI | InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | RHXNVYVOSQCFBJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1CC(C1)CC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

The compound features a cyclobutane ring with two methyl acetate groups at the 1,3-positions. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain influences the compound’s conformational flexibility and reactivity. Computational studies on similar cyclobutane diesters, such as dimethyl 2,2’-(cyclobutane-1,2-diylidene)diacetate, reveal that substituent positioning dramatically affects ring strain and stability. For example, 1,2-disubstituted cyclobutanes exhibit higher torsional strain than 1,3-isomers due to eclipsing interactions .

The 1,3-diyl substitution pattern in dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate likely reduces steric hindrance compared to 1,2-disubstituted analogs, enabling more facile access to nucleophilic or electrophilic sites.

Table 1: Comparative Molecular Data for Cyclobutane Diesters

Synthetic Methodologies

Cyclobutane Ring Formation

Cyclobutane diesters are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. For dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate, a plausible route involves the esterification of preformed 1,3-cyclobutane dicarboxylic acid. Acid-catalyzed esterification with methanol, using reagents like sulfuric acid or p-toluenesulfonic acid, would yield the target compound.

Challenges in Stereocontrol

The synthesis of 1,3-disubstituted cyclobutanes faces challenges in achieving diastereoselectivity due to the ring’s rigidity. Studies on related systems demonstrate that hydrogen-bonding interactions between reactants and catalysts can bias nucleophilic attack trajectories. For instance, anti-aza-Michael additions to cyclobutane diesters proceed with >99:1 diastereoselectivity when NH···O=C hydrogen bonds orient the nucleophile .

Chemical Reactivity and Functionalization

Ester Hydrolysis and Transesterification

The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid. Transesterification with higher alcohols (e.g., ethanol, isopropanol) can modify solubility and volatility for specific applications.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring participates in ring-opening reactions under thermal or catalytic conditions. For example, thermolysis of dimethyl 2,2’-(cyclobutane-1,2-diylidene)diacetate generates cyclobutadiene intermediates, which dimerize or react with dienophiles . While 1,3-disubstituted analogs may exhibit slower ring-opening kinetics due to reduced strain, their reactivity remains understudied.

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecules

Cyclobutane diesters serve as precursors to amino acid derivatives and heterocycles. Anti-aza-Michael additions to analogous compounds produce cyclobutene-containing amino acids with high stereochemical fidelity, valuable in peptide mimetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume